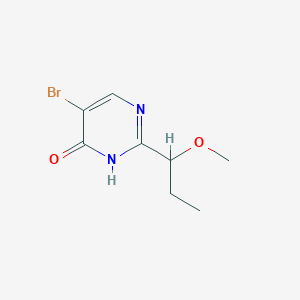

5-Bromo-2-(1-methoxypropyl)-3,4-dihydropyrimidin-4-one

Description

5-Bromo-2-(1-methoxypropyl)-3,4-dihydropyrimidin-4-one is a brominated dihydropyrimidinone derivative characterized by a 1-methoxypropyl substituent at the 2-position of the pyrimidinone ring. This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry and agrochemical research. Its structure combines a bromine atom (enhancing electrophilic reactivity) and an ether-containing alkyl chain (influencing solubility and steric interactions).

Properties

Molecular Formula |

C8H11BrN2O2 |

|---|---|

Molecular Weight |

247.09 g/mol |

IUPAC Name |

5-bromo-2-(1-methoxypropyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C8H11BrN2O2/c1-3-6(13-2)7-10-4-5(9)8(12)11-7/h4,6H,3H2,1-2H3,(H,10,11,12) |

InChI Key |

PIIOEUYWNTXXGR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=NC=C(C(=O)N1)Br)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1-methoxypropyl)-3,4-dihydropyrimidin-4-one typically involves the bromination of a suitable pyrimidine precursor followed by the introduction of the methoxypropyl group. One common method involves the treatment of 5-bromo-2,4-diethoxypyrimidine with a suitable alkylating agent in the presence of a base. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper bronze .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1-methoxypropyl)-3,4-dihydropyrimidin-4-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to the formation of different functionalized derivatives.

Scientific Research Applications

5-Bromo-2-(1-methoxypropyl)-3,4-dihydropyrimidin-4-one has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential antiviral and anticancer agents.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1-methoxypropyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or interfering with nucleic acid synthesis. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 2-position significantly impacts molecular properties. Below is a comparison with key analogs:

Key Observations :

- The 1-methoxypropyl group in the target compound likely improves solubility in polar organic solvents compared to purely aliphatic substituents (e.g., cyclobutylmethyl).

- The oxadiazole -containing analog () introduces a heterocyclic moiety, which may enhance binding to biological targets (e.g., enzymes or receptors).

Biological Activity

5-Bromo-2-(1-methoxypropyl)-3,4-dihydropyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, focusing on its anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives exhibiting structural similarities have been tested against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.

Case Study Findings:

- In Vitro Studies : An investigation into related compounds demonstrated that certain derivatives showed significant cytotoxicity against A549 cells with IC50 values lower than those of standard chemotherapeutics like cisplatin. For example, one derivative reduced cell viability to 66% at a concentration of 100 µM .

- Mechanism of Action : The anticancer activity appears to be structure-dependent, with specific functional groups enhancing potency. Compounds with free amino groups exhibited stronger activity compared to those with acetylamino groups .

Antimicrobial Activity

The antimicrobial efficacy of this class of compounds has also been explored. Notably, some derivatives have shown promising results against multidrug-resistant strains of bacteria.

Case Study Findings:

- Resistance Profiles : In vitro tests indicated activity against resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. The compounds were effective against several Gram-positive pathogens .

- Mechanism Insights : The mechanism by which these compounds exert their antimicrobial effects is still under investigation, but it is hypothesized that they interfere with bacterial protein synthesis or cell wall formation.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.